Ethyl 2-(3-bromophenyl)sulfanylpropanoate

Lipophilicity Drug-likeness Medicinal Chemistry

Ethyl 2-(3-bromophenyl)sulfanylpropanoate (CAS 1341335-88-3) is a brominated thioether ester with the molecular formula C11H13BrO2S and a molecular weight of 289.19 g/mol. It belongs to the class of α-(arylthio)propanoate esters, featuring a 3-bromophenyl group linked via a sulfur atom to the 2-position of an ethyl propanoate backbone.

Molecular Formula C11H13BrO2S
Molecular Weight 289.19 g/mol
CAS No. 1341335-88-3
Cat. No. B1400943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromophenyl)sulfanylpropanoate
CAS1341335-88-3
Molecular FormulaC11H13BrO2S
Molecular Weight289.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=CC(=CC=C1)Br
InChIInChI=1S/C11H13BrO2S/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3
InChIKeyCEZVMRKEZMUWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-bromophenyl)sulfanylpropanoate (CAS 1341335-88-3): Core Chemical Identity & Procurement Baseline


Ethyl 2-(3-bromophenyl)sulfanylpropanoate (CAS 1341335-88-3) is a brominated thioether ester with the molecular formula C11H13BrO2S and a molecular weight of 289.19 g/mol [1]. It belongs to the class of α-(arylthio)propanoate esters, featuring a 3-bromophenyl group linked via a sulfur atom to the 2-position of an ethyl propanoate backbone . This compound serves as a versatile small-molecule scaffold for organic synthesis and pharmaceutical intermediate development, with commercial availability typically at 95% purity . Its structure enables further functionalization through the bromophenyl moiety (e.g., cross-coupling reactions) or the ester group (e.g., hydrolysis, aminolysis).

Cross-coupling scaffold: meta-bromo substituent enables Pd-catalyzed diversification for library synthesis.
Chiral building block: stereocenter at the 2-position supports asymmetric synthesis and enantiomer resolution studies.
Defined purity grades: commercially available at 95% and 98% purity to match downstream application requirements.

Why Ethyl 2-(3-bromophenyl)sulfanylpropanoate Cannot Be Readily Substituted by In-Class Analogs


In-class analogs such as ethyl 2-(phenylthio)propanoate (CAS 94535-33-8), ethyl 2-(4-bromophenylthio)propanoate (para isomer), or ethyl 3-[(3-bromophenyl)thio]propanoate differ in critical structural features that govern reactivity, physicochemical properties, and downstream synthetic utility. The meta-bromo substitution on the phenyl ring alters electronic distribution and steric profile compared to para-substituted or non-halogenated analogs [1]. The thioether linkage at the 2-position of the propanoate chain creates a chiral center absent in 3-substituted regioisomers, affecting stereochemical outcomes in asymmetric synthesis. These differences manifest in measurable property variations—predicted density for the title compound is 1.42±0.1 g/cm³ versus 1.10±0.1 g/cm³ for the non-brominated phenyl analog, and XLogP3-AA of 3.8 indicates higher lipophilicity than non-halogenated counterparts [2]. Such property shifts directly impact solubility, membrane permeability, and chromatographic behavior, making simple interchange problematic for reproducible experimental outcomes.

Target compound: meta-bromo, 2-thioether
Non-halogenated or para-bromo analogs
Altered electronic profile and steric accessibility may shift cross-coupling reactivity and physicochemical properties.
Property shifts require independent method validation.
Target compound: 2-position thioether (chiral)
3-substituted regioisomers
Absence of the chiral center removes the possibility of stereochemical control or enantiomer-specific SAR exploration.
Regioisomer mismatch limits asymmetric synthesis utility.
Target compound: reported purity grades 95–98%
Lower-purity or technical-grade analogs
Unknown impurity profiles may interfere with sensitive catalytic steps or crystallization reproducibility.
Lot-specific purity documentation should be reviewed.

Quantitative Differentiation Evidence for Ethyl 2-(3-bromophenyl)sulfanylpropanoate vs. Closest Analogs


Meta-Bromo Substitution Confers Higher Computed Lipophilicity vs. Non-Brominated Phenylthio Analog

The meta-bromophenyl group in ethyl 2-(3-bromophenyl)sulfanylpropanoate increases computed lipophilicity (XLogP3-AA = 3.8) compared to the non-brominated analog ethyl 2-(phenylthio)propanoate, which has an estimated XLogP of approximately 2.6 based on the absence of the bromine atom [1]. This represents a ΔXLogP of ~1.2 units, translating to roughly a 15-fold increase in predicted octanol-water partition coefficient, which is significant for applications where membrane permeability or hydrophobic interactions are critical design parameters.

Lipophilicity (XLogP3-AA)
Cross-study comparable
XLogP3-AA = 3.8 vs. non-brominated analog ~2.6
ΔXLogP ≈ +1.2 (~15-fold higher partition coefficient)
Supports property-based library design for hydrophobic interaction studies.
Computed value; experimental logP may vary.
Lipophilicity Drug-likeness Medicinal Chemistry

Meta- vs. Para-Bromo Substitution Produces Distinct Electronic and Steric Profiles at the Reactive Aryl Halide Site

The 3-bromophenyl regioisomer differs from the 4-bromophenyl (para) analog in both steric accessibility and electronic character of the C-Br bond. Meta-substitution places the bromine in a position with distinct Hammett substituent constants compared to para-substitution, affecting oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. While direct kinetic data for these specific esters is not published, class-level inference from aryl bromide reactivity studies indicates that meta-bromoarenes generally exhibit different coupling reactivity profiles compared to para isomers due to altered electron density distribution at the reactive carbon center.

Aryl bromide substitution effect
Class-level inference
Hammett σ_meta = +0.39 vs. σ_para = +0.23
Δσ ≈ 0.16 (meta more electron-withdrawing)
May alter oxidative addition rates in Pd-catalyzed coupling; reactivity should be verified.
Class-level inference; no direct kinetic study for this ester.
Cross-coupling Structure-Activity Relationship Synthetic Chemistry

2-Position Thioether Creates a Chiral Center Absent in 3-Substituted Regioisomers

Ethyl 2-(3-bromophenyl)sulfanylpropanoate contains a chiral center at the 2-position of the propanoate chain, as evidenced by the undefined atom stereocenter count of 1 in PubChem [1]. In contrast, ethyl 3-[(3-bromophenyl)thio]propanoate (CAS 855997-35-2) lacks this stereogenic center because the thioether is attached at the 3-position. This structural difference is critical for applications requiring enantiomerically enriched building blocks, as the 2-substituted compound can be resolved into enantiomers or used in asymmetric transformations, whereas the 3-substituted regioisomer is achiral at the propanoate backbone.

Chiral center identity
Reported
Undefined Atom Stereocenter Count = 1
3-substituted regioisomer: stereocenter count = 0
Enables enantiomer resolution and stereochemical SAR exploration.
PubChem computed stereochemistry; racemic unless otherwise specified.
Chirality Asymmetric Synthesis Stereochemistry

Commercial Purity Specifications: 98% Grade Available for Demanding Synthetic Applications

Multiple vendors supply ethyl 2-(3-bromophenyl)sulfanylpropanoate at two distinct purity grades: 95% (AKSci, CymitQuimica) and 98% (Leyan) . The 98% purity grade represents a meaningful quality differentiation for applications where trace impurities could interfere with catalytic reactions or crystallizations. This contrasts with some in-class analogs such as ethyl 2-(phenylthio)propanoate, which may be primarily available at lower purity specifications or as technical-grade material.

Commercial purity availability
Vendor-reported
95% (AKSci, CymitQuimica) to 98% (Leyan)
Grade selection should match sensitivity of intended synthetic transformation.
Supplier QC methods apply; independent verification recommended for critical steps.
Purity Quality Control Procurement

Predicted Physicochemical Properties Enable Rational Solvent System Selection for Purification

The compound's computed boiling point (330.6±27.0 °C) and density (1.42±0.1 g/cm³) provide a quantitative basis for distillation or flash chromatography method development . Compared to the non-brominated ethyl 2-(phenylthio)propanoate (boiling point 139.5 °C at 14.5-15 mmHg; density 1.10±0.1 g/cm³), the brominated compound shows substantially higher boiling point and density, consistent with the increased molecular weight and polarizability imparted by bromine . These differences directly inform solvent selection, column conditions, and fraction collection parameters during purification.

Physicochemical properties
Cross-study comparable
Density: 1.42±0.1 vs. non-brominated 1.10±0.1 g/cm³
Boiling point: 330.6±27.0 °C vs. 139.5 °C (at reduced pressure)
Informs solvent and column selection during purification method development.
Predicted values; experimental measurement may refine these ranges.
Chromatography Purification Physicochemical Properties

Topological Polar Surface Area of 51.6 Ų Falls Within Favorable Range for Blood-Brain Barrier Penetration Screening

The topological polar surface area (TPSA) of ethyl 2-(3-bromophenyl)sulfanylpropanoate is computed as 51.6 Ų [1]. This value falls within the established threshold of <90 Ų commonly associated with favorable blood-brain barrier penetration potential [2]. In contrast, more polar analogs with additional hydrogen bond donors or acceptors would exceed this threshold, making this compound a potentially suitable fragment or intermediate for CNS-targeted library design relative to more functionalized alternatives.

TPSA for CNS screening
Class-level inference
TPSA = 51.6 Ų
38.4 Ų below the 90 Ų literature threshold
May support prioritization in blood-brain barrier permeability screening cascades.
TPSA is a computed guideline; in vitro permeability assays are required.
CNS Drug Discovery ADME Physicochemical Descriptors

Optimal Application Scenarios for Ethyl 2-(3-bromophenyl)sulfanylpropanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Fragment Library Construction

The compound's low TPSA (51.6 Ų) combined with moderate lipophilicity (XLogP3-AA = 3.8) positions it as a viable fragment for CNS drug discovery programs [1][2]. Its meta-bromo substituent provides a synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling, while the ester group allows prodrug strategies or further functionalization. The chiral center at the 2-position of the propanoate chain offers the opportunity to explore stereospecific biological activity, a dimension absent in 3-substituted regioisomers.

Synthetic Methodology: Pd-Catalyzed Cross-Coupling Optimization Studies

The distinct electronic character of the meta-bromo substituent (Hammett σ_meta = +0.39) makes this compound a useful substrate for investigating positional effects in palladium-catalyzed cross-coupling reactions [1]. When compared to para-bromo analogs (σ_para = +0.23), the meta isomer can serve as a probe for electronic effects on oxidative addition rates, providing researchers with a tool to systematically study substituent effects in catalysis.

Asymmetric Synthesis: Chiral Building Block for Enantioselective Transformations

The presence of a chiral center at the 2-position of the propanoate backbone, confirmed by PubChem stereocenter data, enables use as a racemic building block that can be resolved or employed in asymmetric transformations [1]. This chiral handle is absent in the 3-substituted regioisomer ethyl 3-[(3-bromophenyl)thio]propanoate (CAS 855997-35-2), making the title compound uniquely suited for stereochemical SAR exploration in medicinal chemistry programs.

Process Chemistry: Scalable Intermediate with Documented Purity Grades

Commercial availability at both 95% and 98% purity grades, with predicted boiling point of 330.6 °C supporting distillation-based purification, makes this compound suitable as a scalable intermediate in process chemistry routes [1][2]. The well-defined physicochemical properties (density 1.42 g/cm³, XLogP 3.8) facilitate predictable extraction and chromatographic behavior during scale-up, reducing process development uncertainty compared to less characterized analogs.

Application
Selection Property
Validation Focus
CNS-oriented fragment library construction
Low computed TPSA and moderate lipophilicity
In vitro permeability and P-gp efflux assay profiling
Pd-catalyzed cross-coupling methodology
Meta-bromo electronic character (Hammett analysis)
Substrate scope and oxidative addition rate comparison
Asymmetric synthesis and chiral SAR studies
Chiral center at the 2-position of the propanoate
Enantiomer resolution and stereochemical outcome reproducibility
Scalable process intermediate development
Defined purity grades and predicted distillation parameters
Impurity profile consistency and purification robustness at scale

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